N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine
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Overview
Description
N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine: is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse biological and therapeutic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine typically involves a multi-step process. One common method includes the Mannich reaction followed by a Michael addition reaction. The Mannich reaction involves the condensation of formaldehyde, a secondary amine (morpholine), and a compound containing an active hydrogen atom. The Michael addition reaction then introduces the nitro group to the pyrimidine ring under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy can help in monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor and in the production of surface-active agents.
Mechanism of Action
The mechanism of action of N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects. For example, it may inhibit enzymes involved in the progression of Alzheimer’s disease, offering potential therapeutic interventions .
Comparison with Similar Compounds
N-(3-morpholinopropyl)piperazine: Another morpholine derivative with similar biological activities.
N-(3-morpholinopropyl)acrylamide: Known for its potential therapeutic and industrial applications.
3-(N-morpholino)propanesulfonic acid: Used as a buffering agent in biological and biochemical studies.
Uniqueness: N-(5-nitro-2-pyrimidinyl)-4-Morpholinepropanamine stands out due to its unique combination of a morpholine ring, a nitro group, and a pyrimidine ringIts ability to inhibit specific enzymes and its potential therapeutic effects make it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H17N5O3 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C11H17N5O3/c17-16(18)10-8-13-11(14-9-10)12-2-1-3-15-4-6-19-7-5-15/h8-9H,1-7H2,(H,12,13,14) |
InChI Key |
UXEXMMMKBUDPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NC=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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